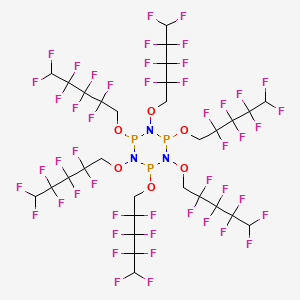
1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple fluorinated alkoxy groups attached to a triazatriphosphinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane typically involves the reaction of a triazatriphosphinane precursor with fluorinated alkoxy reagents. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran may be used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: The fluorinated alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphoryl compounds, while substitution reactions could produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Medicine: Investigated for potential therapeutic uses, although specific applications may require further research.
Industry: Utilized in the development of advanced materials, such as coatings or polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane involves its interaction with molecular targets through its fluorinated alkoxy groups and triazatriphosphinane core. These interactions can affect various biochemical pathways and processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hexakis(alkoxy)-triazatriphosphinanes: Compounds with different alkoxy groups attached to the triazatriphosphinane core.
Fluorinated Organophosphorus Compounds: Other organophosphorus compounds with fluorinated substituents.
Uniqueness
1,2,3,4,5,6-Hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane is unique due to the specific arrangement and type of fluorinated alkoxy groups, which impart distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C30H18F48N3O6P3 |
|---|---|
Molecular Weight |
1521.3 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,3,5,2,4,6-triazatriphosphinane |
InChI |
InChI=1S/C30H18F48N3O6P3/c31-7(32)19(55,56)25(67,68)13(43,44)1-82-79-88(85-4-16(49,50)28(73,74)22(61,62)10(37)38)80(83-2-14(45,46)26(69,70)20(57,58)8(33)34)90(87-6-18(53,54)30(77,78)24(65,66)12(41)42)81(84-3-15(47,48)27(71,72)21(59,60)9(35)36)89(79)86-5-17(51,52)29(75,76)23(63,64)11(39)40/h7-12H,1-6H2 |
InChI Key |
RTSGVPIDVJTIGB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)ON1P(N(P(N(P1OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















